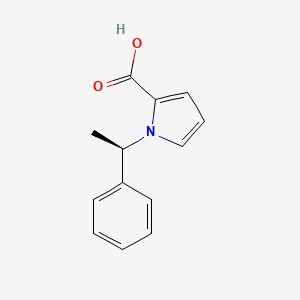

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(1R)-1-phenylethyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLKSSGFEWKBMW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670433 | |

| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173989-76-9 | |

| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Alkylation with Chiral 1-Phenylethyl Halides

A direct method involves alkylating the nitrogen of methyl pyrrole-2-carboxylate with (R)-1-phenylethyl bromide. This approach mirrors the synthesis of analogous N-benzyl derivatives.

Procedure :

-

Deprotonation : Methyl pyrrole-2-carboxylate is treated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to generate the pyrrolyl anion.

-

Alkylation : (R)-1-Phenylethyl bromide is added, and the reaction is warmed to room temperature. The steric bulk of the secondary alkyl halide may necessitate extended reaction times (2–24 hours).

-

Workup : The crude product is extracted with ethyl acetate, washed with water and brine, dried over MgSO₄, and purified via silica gel chromatography.

Yield : Comparable to the 56% yield reported for the N-benzyl analogue, though steric effects may reduce efficiency.

Challenges :

-

Stereochemical Integrity : SN2 mechanisms invert configuration; thus, (S)-1-phenylethyl bromide would yield the (R)-configured product. If the alkyl halide is synthesized from (R)-1-phenylethanol via HBr substitution (retention of configuration), the product will retain the desired (R) stereochemistry.

-

Elimination : Secondary alkyl halides are prone to E2 elimination under basic conditions. Low temperatures and polar aprotic solvents mitigate this risk.

Hydrolysis of the Methyl Ester

The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide under reflux:

Procedure :

-

Reflux : The N-(1-phenylethyl) pyrrole-2-carboxylate ester is heated with NaOH in water or a water-alcohol mixture.

-

Acidification : The reaction mixture is acidified to precipitate the carboxylic acid.

Yield : Reported yields for similar hydrolyses exceed 90%.

Paal-Knorr Pyrrole Synthesis

Cyclocondensation of 1,4-Diketones with Chiral Amines

The Paal-Knorr method constructs the pyrrole ring from a 1,4-diketone and (R)-1-phenylethylamine:

Procedure :

-

Diketone Preparation : A 1,4-diketone (e.g., 2,5-hexanedione) is condensed with (R)-1-phenylethylamine in acetic acid or under solvent-free conditions.

-

Cyclization : The reaction proceeds via imine formation and cyclization to yield the N-(1-phenylethyl) pyrrole.

Example :

-

Substituent Introduction : If the diketone contains a methyl ester at the 2-position, hydrolysis post-cyclization generates the carboxylic acid.

Yield : Paal-Knorr reactions typically achieve 60–80% yields, depending on diketone and amine reactivity.

Challenges :

-

Functional Group Compatibility : The 1,4-diketone must tolerate the reaction conditions without decomposition.

-

Stereochemical Control : The chiral amine’s configuration is directly transferred to the product, ensuring enantiopure (R)-substituents.

Post-Functionalization of Preformed Pyrroles

Directed C-2 Carboxylation

A less common strategy involves introducing the carboxylic acid group after pyrrole formation:

Procedure :

-

Directed Metalation : The N-(1-phenylethyl) pyrrole is treated with a strong base (e.g., LDA) to deprotonate the 2-position.

-

Carboxylation : Quenching with dry ice (CO₂) introduces the carboxylic acid group.

Yield : Limited data exists, but similar directed carboxylations achieve 40–60% yields.

Challenges :

-

Regioselectivity : Competing deprotonation at other positions may occur.

-

Steric Hindrance : The bulky N-substituent may impede metalation.

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, racemic N-(1-phenylethyl) pyrrole-2-carboxylic acid can be resolved via:

Chiral Chromatography

Diastereomeric Salt Formation

-

Procedure : React the racemic acid with a chiral amine (e.g., cinchonidine) to form diastereomeric salts, which are crystallized separately.

-

Yield : 30–50% per cycle, depending on solubility differences.

Comparative Analysis of Methods

| Method | Key Advantages | Key Limitations | Yield Range |

|---|---|---|---|

| N-Alkylation | Direct, high-yield hydrolysis | Requires chiral alkylating agent | 50–70% |

| Paal-Knorr Synthesis | Convergent, stereochemical control | Complex diketone synthesis | 60–80% |

| Directed Carboxylation | Flexible for late-stage modification | Low regioselectivity, harsh conditions | 40–60% |

| Racemic Resolution | No need for chiral starting materials | Low efficiency, high cost | 30–50% |

Chemical Reactions Analysis

Types of Reactions

®-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

®-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The phenylethyl group in the target compound distinguishes it from simpler pyrrole-2-carboxylic acid derivatives. Below is a comparative analysis of substituent impacts:

Key Observations :

- The fused pyridine-pyrrole system in 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid introduces additional hydrogen-bonding sites, which could enhance binding to enzymatic targets .

Stereochemical Considerations

The (R)-configuration of the phenylethyl group introduces enantioselectivity absent in non-chiral analogs like 1H-pyrrole-2-carboxylic acid. For instance:

- (Ra)-(-)-1-[2-(Ethoxycarbonylmethyl)-6-ethylphenyl]-1H-pyrrole-2-carboxylic acid () demonstrates how stereochemistry at the aryl group affects NMR spectral splitting and reactivity .

- The target compound’s stereochemistry could modulate its binding affinity to chiral biological targets, such as enzymes or receptors.

Biological Activity

(R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid, a compound belonging to the pyrrole family, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15NO2

- Molecular Weight : 229.28 g/mol

This compound features a pyrrole ring substituted with a phenylethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains, including drug-resistant pathogens. A study indicated that certain pyrrole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis, suggesting potent anti-tuberculosis activity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 32 | <0.016 | Mycobacterium tuberculosis |

| Compound 1 | 4 | E. coli |

| Compound 1 | 0.5 | Acinetobacter baumannii |

Antitumor Activity

Pyrrole derivatives, including this compound, have been investigated for their antitumor potential. Research highlights that these compounds can inhibit various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival . The mechanism often involves the inhibition of protein kinases, which play a crucial role in cancer progression.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and tumor growth.

- Modulation of Signaling Pathways : It interferes with signal transduction pathways, particularly those involving the Ras/Raf/MEK/ERK cascade, which is vital for cancer cell proliferation .

Case Study 1: Antituberculosis Activity

In a study evaluating the efficacy of various pyrrole derivatives against Mycobacterium tuberculosis, this compound exhibited remarkable potency. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl group significantly enhanced its antimicrobial activity .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of pyrrole derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in vitro through apoptosis induction and cell cycle arrest .

Q & A

Basic: What are the common synthetic routes for preparing (R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

Answer:

The synthesis of enantiomerically pure this compound typically involves chiral auxiliaries or enantioselective catalysis. For example, describes the use of atropisomerism-directed synthesis with substituted aryl groups, where stereochemical control is achieved via chiral intermediates (e.g., (+)-7a with [α]²⁵D = +53.1 in ethanol) . Key factors influencing enantiomeric purity include:

- Catalyst selection : Metal-mediated reactions or organocatalysts can enhance stereoselectivity.

- Temperature control : Low temperatures (−75°C) during lithiation steps minimize racemization .

- Purification : Recrystallization or chiral HPLC ensures high enantiomeric excess (e.g., 93.6% ee reported in ) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the structural and optical properties of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 13.99 ppm for carboxylic protons in ) confirm substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅NO₂ in ) .

- Polarimetry : Optical rotation measurements ([α]²⁵D) quantify enantiomeric purity (e.g., −73.8 in ethanol for (Ra)-(-)-9b in ) .

- HPLC : Chiral columns (e.g., hexane/ethyl acetate gradients) resolve enantiomers .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound derivatives?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Methodological strategies include:

- ADME profiling : Assess absorption, distribution, and metabolism using LC-MS/MS to identify active metabolites .

- Species-specific assays : Compare activity in human vs. animal cell lines to account for target variability.

- Dosage optimization : Adjust in vivo dosing based on plasma protein binding (e.g., logP ~3.2 in ) .

highlights compounds used without full characterization, underscoring the need for rigorous in vivo validation .

Advanced: What strategies are effective in optimizing the synthetic yield of this compound while maintaining stereochemical integrity during scale-up?

Answer:

- Catalyst optimization : Use Pd/C or Ru-based catalysts for asymmetric hydrogenation (e.g., 84% yield in ) .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .

- Process controls : Monitor reaction progress via TLC (hexane/ethyl acetate 1:1 in ) to terminate at peak conversion .

- Crystallization : Ethyl acetate recrystallization improves purity (>90% in ) .

Advanced: How do electronic and steric effects of substituents on the pyrrole ring impact the compound's reactivity and interaction with biological targets?

Answer:

- Electron-withdrawing groups (e.g., CF₃) : Increase acidity (pKa ~12.23 in ) and enhance binding to polar enzyme pockets .

- Steric hindrance : Bulky substituents (e.g., 1-phenylethyl) restrict rotational freedom, stabilizing atropisomers () .

- Hydrogen bonding : Carboxylic acid moieties (PSA ~60.69 in ) improve solubility and target engagement . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding affinity.

Basic: What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?

Answer:

- pH range : Test stability at pH 1–10 (simulating gastrointestinal and physiological conditions).

- Temperature : Accelerated degradation studies at 40–60°C predict shelf life ( recommends storage at −20°C) .

- Analytical methods : Use HPLC (C18 columns) to monitor degradation products .

- Light sensitivity : UV-Vis spectroscopy (e.g., λmax 254 nm in ) assesses photostability .

Advanced: In computational modeling, which force fields and parameters are most accurate for simulating the conformational dynamics of this compound in solution?

Answer:

- Force fields : AMBER or CHARMM, parameterized for heterocycles and carboxylic acids, replicate torsional barriers (e.g., pyrrole ring puckering) .

- Solvent models : Use explicit water (TIP3P) or COSMO for solvation free energy calculations.

- Validation : Compare simulated NMR chemical shifts (e.g., δ 7.63 ppm for aromatic protons in ) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.